

The Photostability and Lightfastness of Naphthol Red 22: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment red 22*

Cat. No.: *B021831*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Red 22, also identified by the Colour Index Name **Pigment Red 22** (PR22) and CAS number 6448-95-9, is a monoazo pigment belonging to the β -naphthol group.^[1] It is characterized by its bright, yellowish-red shade and is utilized in a variety of applications, including printing inks, water-based coatings, and textile printing.^{[2][3]} For scientific and pharmaceutical applications, particularly in the formulation of photosensitive products or color-coded materials, a thorough understanding of its photostability and lightfastness is paramount. This technical guide provides a comprehensive overview of the light-induced degradation of Naphthol Red 22, detailing its fastness properties, standardized testing protocols, and the critical influence of the surrounding medium on its stability.

Core Properties of Naphthol Red 22

Naphthol Red 22 is a synthetic organic pigment with the chemical formula C₂₄H₁₈N₄O₄.^[1] Its molecular structure, characterized by the presence of an azo group (-N=N-) and a naphthol moiety, is the primary determinant of its color and also its susceptibility to photodegradation.

Quantitative Lightfastness and Photostability Data

The lightfastness of a pigment is its ability to resist fading or changing color upon exposure to light. This property is typically evaluated using standardized scales, such as the Blue Wool

Scale (ranging from 1 to 8, where 8 is the most lightfast) or a 1 to 5 scale. While extensive quantitative data detailing the color change (ΔE) of Naphthol Red 22 over specific exposure times is not readily available in public literature, various technical data sheets provide qualitative to semi-quantitative ratings. These ratings are summarized below.

Property	Rating System	Value	Reference(s)
Lightfastness (Full Shade)	1-5 Scale (1=Poor, 5=Excellent)	5	[2]
Lightfastness	1-8 Scale (1=Poor, 8=Excellent)	4-5	[4]
Lightfastness	1-8 Scale (1=Poor, 8=Excellent)	6	[5]
Weather Resistance	1-5 Scale (1=Poor, 5=Excellent)	3	[4]

Note: The variability in lightfastness ratings can be attributed to differences in the specific formulation of the pigment, the manufacturing process, the binder system used, and the specific parameters of the lightfastness test conducted.

Experimental Protocols for Photostability and Lightfastness Testing

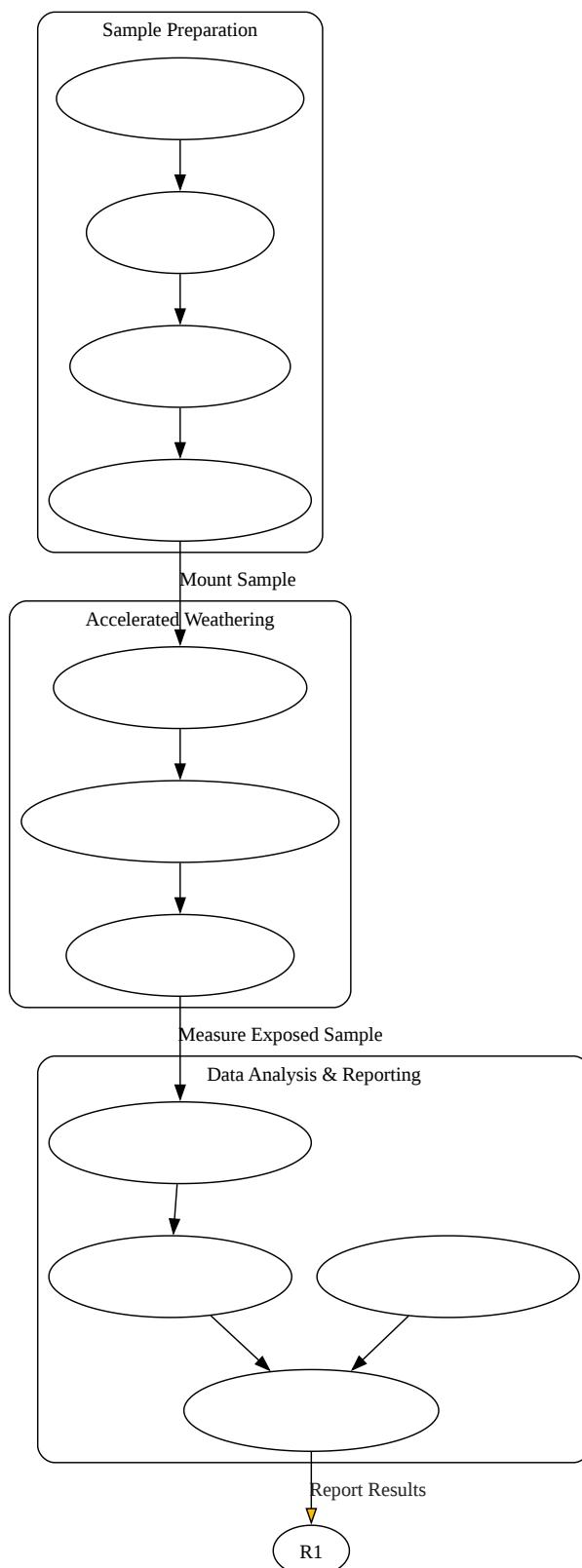
Standardized methodologies are crucial for the reproducible assessment of pigment photostability. The most relevant standards for testing pigments used in coatings and textiles are ASTM D4303 and ISO 105-B02.

ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials

This standard outlines several methods to accelerate the effects of indoor illumination on pigments.[\[6\]](#)[\[7\]](#)

Key Methodologies:

- Test Method C - Xenon-Arc Exposure: This is a widely used method for simulating daylight filtered through window glass.[6]
 - Apparatus: A xenon-arc weathering apparatus equipped with appropriate filters to replicate the desired spectral power distribution.
 - Specimen Preparation: The pigment is dispersed in a suitable binder and applied to a substrate to form a uniform film. A portion of the specimen is shielded from light to serve as an unexposed reference.
 - Exposure Conditions: The specimens are exposed to a controlled irradiance from the xenon lamp. Key parameters such as irradiance level (e.g., 0.80 W/m² at 420 nm), temperature, and relative humidity are maintained according to the standard's specifications.
 - Evaluation: The color change of the exposed area is evaluated against the unexposed portion using instrumental color measurement (spectrophotometer or colorimeter) to calculate the color difference (ΔE_{ab}) according to the CIE 1976 Lab color difference equation.[6] Lightfastness is then categorized based on the magnitude of this color change after a specified radiant exposure.[6]


ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[8][9][10] While intended for textiles, its principles are broadly applicable to pigmented coatings.

Key Methodologies:

- Apparatus: A xenon arc fading lamp test chamber with controlled irradiance, temperature, and humidity.[8]
- Reference Materials: The test specimens are exposed alongside a set of blue wool references with known lightfastness ratings (typically 1 to 8).[8][11]

- **Exposure Conditions:** The exposure cycle, including irradiance levels and environmental conditions, is selected based on the intended application.
- **Evaluation:** The lightfastness of the specimen is assessed by comparing the degree of fading of the specimen with that of the blue wool references.^{[11][12]} The lightfastness rating is the number of the blue wool reference that shows a similar amount of color change.

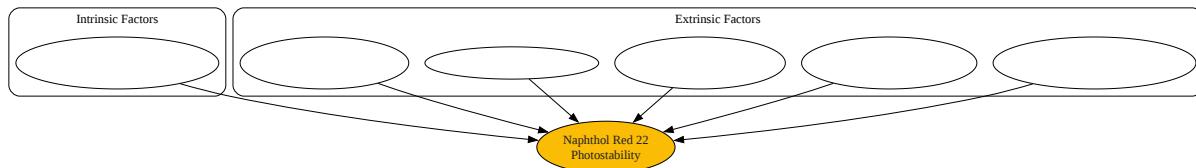
[Click to download full resolution via product page](#)

Factors Influencing the Photostability of Naphthol Red 22

The lightfastness of Naphthol Red 22 is not an intrinsic, immutable property but is significantly influenced by its environment.

The Role of the Binder

The binder system in which the pigment is dispersed plays a critical role in its photostability.


The binder can:

- **Act as a Protective Barrier:** Some binders can physically shield the pigment from UV radiation and oxygen, thereby slowing down the degradation process.
- **Participate in Degradation:** Conversely, the degradation of the binder itself can generate free radicals that can attack and degrade the pigment molecule.^[13] The interaction between the pigment and the binder's degradation products can accelerate the fading of the color.

The choice of binder, whether it be an acrylic, alkyd, or other polymer system, will therefore have a profound impact on the overall lightfastness of the final product.

Pigment Concentration

The concentration of the pigment in the formulation can also affect its stability. At very low concentrations, a higher proportion of the pigment particles are exposed to light and the surrounding matrix, which can sometimes lead to faster degradation.

[Click to download full resolution via product page](#)

Potential Photodegradation Pathway

While a definitive degradation pathway for Naphthol Red 22 has not been extensively published, insights can be drawn from the known behavior of azo dyes and related naphthol compounds. The primary mechanism of degradation is expected to be photo-oxidation.

The process likely involves the following steps:

- Photoexcitation: The pigment molecule absorbs photons of light, leading to an electronically excited state.
- Radical Formation: In the presence of oxygen, this excited state can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.
- Attack on the Azo Bond: The azo bond (-N=N-) is often the most labile part of the molecule and is susceptible to cleavage by these reactive species. This cleavage would result in the loss of the chromophore and, consequently, the color.
- Degradation of Aromatic Rings: The naphthol and other aromatic rings in the structure can also be oxidized, leading to the formation of smaller, colorless degradation products.

Conclusion

Naphthol Red 22 offers a vibrant yellowish-red color but, as with most organic pigments, its photostability is a critical consideration for its application in light-sensitive formulations. While it generally exhibits good lightfastness, particularly in full-shade applications, its performance is highly dependent on the surrounding matrix, most notably the binder system. For researchers, scientists, and drug development professionals, a thorough evaluation of Naphthol Red 22's photostability within the specific intended formulation is essential. Adherence to standardized testing protocols, such as those outlined by ASTM and ISO, will ensure reliable and reproducible data, enabling informed decisions on the suitability of this pigment for applications where color stability is a critical parameter. Further research into the specific degradation pathways of Naphthol Red 22 in various pharmaceutical-grade binders would be of significant value to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pigment Red 22 [dyestuffintermediates.com]
- 2. mail.bhagwatipigments.com [mail.bhagwatipigments.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. Pigment Red 22 | Fineland Chem [finelandchem.com]
- 5. Pigment red 22 (pr22) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 6. kelid1.ir [kelid1.ir]
- 7. micomlab.com [micomlab.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. ISO 105-B02 | Q-Lab [q-lab.com]
- 10. fyitester.com [fyitester.com]
- 11. wewontech.com [wewontech.com]
- 12. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 13. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [The Photostability and Lightfastness of Naphthol Red 22: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021831#photostability-and-lightfastness-of-naphthol-red-22>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com